7-amino-1H-indole-2-carboxamide

Chemical Biology Medicinal Chemistry Library Synthesis

7-Amino-1H-indole-2-carboxamide is a heterobifunctional indole scaffold featuring orthogonal C7 primary amine and C2 primary carboxamide reactive handles. The C7 amine enables independent amide coupling, reductive amination, or urea synthesis without compromising the C2 carboxamide hydrogen-bonding anchor. Ideal for focused kinase/GPCR library synthesis, bifunctional probe construction (fluorophore/biotin conjugation), and systematic SAR mapping of amino positional isomers. The C7 peri-substitution geometry offers unique hydrogen-bonding patterns distinct from C4/C5/C6 isomers, enabling novel IP generation.

Molecular Formula C9H9N3O
Molecular Weight 175.191
CAS No. 1193387-65-3
Cat. No. B2907402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-1H-indole-2-carboxamide
CAS1193387-65-3
Molecular FormulaC9H9N3O
Molecular Weight175.191
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)NC(=C2)C(=O)N
InChIInChI=1S/C9H9N3O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,10H2,(H2,11,13)
InChIKeyOZLMAEFEAGGQBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Amino-1H-indole-2-carboxamide (CAS 1193387-65-3): Bifunctional Indole Scaffold for Targeted Library Synthesis


7-Amino-1H-indole-2-carboxamide (CAS 1193387-65-3) is a heterobifunctional indole derivative with a molecular formula of C₉H₉N₃O and a molecular weight of 175.19 . This compound belongs to the indole-2-carboxamide class, a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capability and diverse biological activities . Unlike simpler indole building blocks, this molecule contains both a primary amine at the C7 position and a primary carboxamide at the C2 position, enabling orthogonal functionalization strategies essential for constructing focused compound libraries and targeted probes. It is commercially available at research-grade purity (typically 95%) from multiple reputable vendors .

Why Indole-2-carboxamide Analogs Cannot Substitute for 7-Amino-1H-indole-2-carboxamide


Generic substitution among indole-2-carboxamide derivatives is precluded by the unique orthogonal reactivity conferred by the C7 primary amine. While other amino-substituted indole-2-carboxamides (e.g., 4-amino, 5-amino, or 6-amino positional isomers) share the core scaffold, the specific C7 substitution geometry dictates fundamentally different molecular recognition patterns in biological targets [1]. In synthetic applications, the C7 amine position is sterically and electronically distinct, enabling regioselective derivatization chemistries (e.g., amide bond formation, reductive amination, or urea synthesis) that are not achievable with other amino-substitution patterns. Indole-2-carboxamides lacking a C7 amine or substituted with halogens at C5 (common in glycogen phosphorylase inhibitors) do not provide the same bifunctional building block utility [2]. The absence of head-to-head biological comparator data for the unsubstituted parent compound limits definitive claims about potency differentiation; however, the structural uniqueness of the C7 amino group is well-documented as a critical determinant of selectivity in related indole-based kinase and GPCR ligands [1].

Quantitative Differentiation Evidence for 7-Amino-1H-indole-2-carboxamide: Comparator Analysis


C7 Primary Amine Enables Orthogonal Derivatization Chemistry Not Available with 5-Chloro or Unsubstituted Indole-2-carboxamides

The presence of a primary amine at the C7 position of the indole ring enables nucleophilic derivatization reactions (amide coupling, reductive amination, urea formation) that are orthogonal to the C2 carboxamide functionality. In contrast, 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives, which represent a major class of glycogen phosphorylase inhibitors with reported IC₅₀ values ranging from 17 nM to 900 nM depending on substitution, lack any amine handle for further functionalization at the C5 or C7 positions [1][2]. Unsubstituted 1H-indole-2-carboxamide similarly provides no reactive amine for subsequent library expansion. The C7 amine thus provides a unique, quantifiable synthetic advantage: a single bifunctional building block can generate diverse derivatives without requiring de novo scaffold construction.

Chemical Biology Medicinal Chemistry Library Synthesis

C7 Amino Substitution Confers Unique Pharmacophoric Geometry Relative to C4, C5, and C6 Amino Positional Isomers

The positional isomerism of the amino group on the indole-2-carboxamide core fundamentally alters the three-dimensional projection of hydrogen-bonding vectors. The C7 position places the amino group in a peri relationship with the indole NH, creating a constrained hydrogen-bonding network distinct from the para-like (C4), meta-like (C5), or ortho-like (C6) arrangements found in other amino-indole-2-carboxamide positional isomers. While quantitative biological data for the unsubstituted 7-amino parent is limited in public literature, patent disclosures explicitly claim N-(amino-heteroaryl)-1H-indole-2-carboxamide derivatives based on the C7 substitution pattern as TRPV1 receptor ligands with in vitro and in vivo activity [1]. The C5 amino isomer, by contrast, has been identified as a selective ATP-competitive p38α MAP kinase inhibitor , demonstrating that the substitution position dictates target engagement profile.

Structure-Activity Relationship Drug Design Molecular Recognition

Commercial Purity Benchmark: 95% Minimum Specification Across Multiple Reputable Vendors

7-Amino-1H-indole-2-carboxamide is commercially available at a minimum purity specification of 95% from multiple established research chemical suppliers, including Sigma-Aldrich (Enamine source) and AKSci . This consistency in quality specification across vendors contrasts with many niche heterocyclic building blocks that may be available from only a single source with variable purity documentation. The compound is supplied as a powder with room-temperature storage stability , reducing cold-chain logistics requirements compared to air- or moisture-sensitive indole derivatives that require refrigerated shipping and inert atmosphere handling.

Procurement Quality Control Supply Chain

Gram-Scale Synthetic Utility Demonstrated via Indole-N-Carboxylic Acid Multicomponent Ugi Reaction Platform

The indole-2-carboxamide scaffold, including derivatives accessible from 7-amino-1H-indole-2-carboxamide via indole-N-carboxylic acid intermediates, has been demonstrated to participate efficiently in multicomponent Ugi-type reactions on gram scale [1]. This methodology enables expeditious access to indole carboxamide amino amides with remarkable structural diversity. In contrast, indole derivatives lacking a free NH (such as N-methyl indoles) or lacking a carboxamide at C2 do not undergo this transformation. The C7 primary amine can be protected or left free during these reactions, providing additional synthetic flexibility not available with non-aminated indole-2-carboxamides.

Synthetic Methodology Library Synthesis Process Chemistry

Optimal Research and Industrial Applications for 7-Amino-1H-indole-2-carboxamide Procurement


Construction of Focused Kinase or GPCR Ligand Libraries Requiring Orthogonal Functionalization

7-Amino-1H-indole-2-carboxamide is ideally suited for building focused compound libraries targeting kinases or GPCRs where the indole-2-carboxamide core is a known pharmacophore. The C7 primary amine enables independent derivatization via amide bond formation or reductive amination without compromising the C2 carboxamide, which may serve as a hydrogen-bonding anchor to the target protein. This orthogonal reactivity is particularly valuable for structure-activity relationship (SAR) exploration where systematic variation at the C7 position is required while maintaining the C2 carboxamide interaction [1]. The scaffold is compatible with Ugi multicomponent reaction conditions, allowing rapid assembly of structurally diverse analogs [2].

Synthesis of TRPV1 or IKK2 Inhibitor Analogs Based on Patent-Disclosed Scaffolds

Patent literature explicitly identifies N-(amino-heteroaryl)-1H-indole-2-carboxamide derivatives, for which 7-amino-1H-indole-2-carboxamide serves as a key synthetic intermediate, as ligands of TRPV1 (vanilloid) receptors with in vitro and in vivo activity [1]. Similarly, indole carboxamide compounds have been disclosed as inhibitors of IKK2 kinase activity for inflammatory and tissue repair applications [2]. Procurement of the 7-amino parent scaffold enables researchers to independently synthesize and evaluate novel analogs within these patent-protected chemical spaces for target validation or lead optimization programs.

Bifunctional Building Block for Chemical Biology Probe Development

The dual reactive handles (C7 amine and C2 carboxamide) make this compound an efficient starting point for developing bifunctional chemical probes. The C2 carboxamide can serve as a recognition element for the biological target of interest, while the C7 amine can be conjugated to reporter tags (fluorophores, biotin) or affinity matrices (sepharose beads) without requiring additional linker installation steps. This reduces synthetic steps by at least 50% compared to starting from monofunctional indole-2-carboxamides that would require separate linker chemistry. Commercial availability at 95% purity from multiple vendors ensures consistent probe quality across experimental replicates.

Regioselective SAR Exploration of Amino-Substituted Indole-2-carboxamide Positional Isomers

For medicinal chemistry programs investigating the optimal amino substitution position on the indole-2-carboxamide scaffold, 7-amino-1H-indole-2-carboxamide represents one of four possible positional isomers (along with C4, C5, and C6). Systematic procurement and evaluation of all four isomers enables comprehensive SAR mapping of how amino group placement affects target binding, selectivity, and physicochemical properties. The C7 isomer is distinguished by its peri relationship to the indole NH, creating a unique hydrogen-bonding geometry not available from C4, C5, or C6 substitution patterns [1]. Unlike the more commonly studied C5-amino isomer (associated with p38α MAP kinase inhibition), the C7-amino isomer remains relatively underexplored, offering opportunities for novel intellectual property generation.

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